molecular formula C12H15FN4 B11787068 (4-Fluorophenyl)(5-isopropyl-1H-1,2,4-triazol-3-yl)methanamine

(4-Fluorophenyl)(5-isopropyl-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11787068
M. Wt: 234.27 g/mol
InChI Key: TYFQJSGHGKKBAD-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(5-isopropyl-1H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and an isopropyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction is usually carried out in the presence of a copper catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(5-isopropyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(4-Fluorophenyl)(5-isopropyl-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(5-isopropyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(5-isopropyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to the specific combination of the fluorophenyl and isopropyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15FN4

Molecular Weight

234.27 g/mol

IUPAC Name

(4-fluorophenyl)-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C12H15FN4/c1-7(2)11-15-12(17-16-11)10(14)8-3-5-9(13)6-4-8/h3-7,10H,14H2,1-2H3,(H,15,16,17)

InChI Key

TYFQJSGHGKKBAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=N1)C(C2=CC=C(C=C2)F)N

Origin of Product

United States

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